molecular formula C8H10N4 B3332596 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- CAS No. 90953-01-8

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

Cat. No. B3332596
CAS RN: 90953-01-8
M. Wt: 162.19 g/mol
InChI Key: WCSPMWXRKVCSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a compound that has been explored for its potential in medical applications . It has been identified as a key component in the synthesis of selective, orally active inhibitors of Protein Kinase B (Akt), which plays a crucial role in intracellular signaling pathways regulating growth and survival .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is characterized by a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- are primarily associated with its role as an inhibitor of Protein Kinase B (Akt) . The compound acts as an ATP-competitive inhibitor, interacting with the ATP-binding site of the kinase .

Scientific Research Applications

Synthesis and Chemical Properties

  • DMAP Catalyzed Synthesis : 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been synthesized using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. This synthesis involves room-temperature reactions and solvent-free conditions, highlighting a method for creating tricyclic pyrrolopyrimidines (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

  • Crystal Structures of Derivatives : The crystal structures of 9‐(2‐Bromoethyl)‐substituted 7‐deazapurines, including 7H-pyrrolo[2,3-d]pyrimidines, have been analyzed to understand the structural variations depending on substituents at specific positions (Asaftei et al., 2009).

  • Synthesis with Aromatic Sulfonamide Moiety : Another study explored the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, demonstrating the use of DMAP in the presence of benzenesulfonyl chlorides (Khashi, Davoodnia, & Chamani, 2014).

Pharmaceutical and Biological Applications

  • Antimicrobial Agents : Certain pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for antimicrobial activity. Some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

  • Radioligand for Corticotropin-Releasing Hormone Receptor : Fluorine-18 and iodine-123 labeled pyrrolo[2,3-d]pyrimidines were synthesized as potential radioligands for the corticotropin-releasing hormone receptor, an important target in neurological research (Martarello et al., 2001).

  • Antifolate Agents : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as potential inhibitors of dihydrofolate reductase, a key enzyme in cancer therapy. These compounds showed promising activity, suggesting their use in antitumor treatments (Gangjee et al., 2007).

Methodological Advances

  • Microwave-Assisted Synthesis : Microwave-assisted three-component reactions have been used to synthesize 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating a faster and more efficient synthetic method (Naidu & Bhuyan, 2014).

  • Large-Scale Synthesis : The Dakin-West reaction and Dimroth rearrangement were utilized for the large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, showcasing an efficient and environmentally friendly process for pharmaceutical production (Fischer & Misun, 2001).

Mechanism of Action

Target of Action

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, has been identified as a potent inhibitor of several key proteins. The primary targets include Protein Kinase B (PKB or Akt) , NF-κB Inducing Kinase (NIK) , and Janus Kinase 1 (JAK1) . These proteins play crucial roles in intracellular signaling pathways regulating growth, survival, and inflammation .

Mode of Action

This compound interacts with its targets in a competitive manner, inhibiting their activity. For instance, it acts as an ATP-competitive inhibitor for PKB, with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . It also inhibits NIK, a key player in the NF-κB signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. In the phosphatidylinositol-3 kinase (PI3K) signaling pathway , it inhibits PKB, preventing the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in the suppression of cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In the NF-κB signaling pathway , it inhibits NIK, attenuating proinflammatory cytokine and chemokine gene expression .

Pharmacokinetics

The compound has been found to be orally bioavailable, although compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also shows effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .

Future Directions

The future directions for research on 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- could involve further optimization of the compound to enhance its selectivity and potency as an inhibitor of Protein Kinase B (Akt) . Additionally, more extensive in vivo studies and clinical trials would be needed to evaluate its potential as a therapeutic agent.

properties

IUPAC Name

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)8-6-3-4-9-7(6)10-5-11-8/h3-5H,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPMWXRKVCSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.